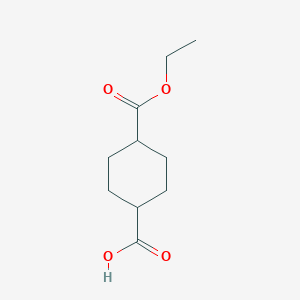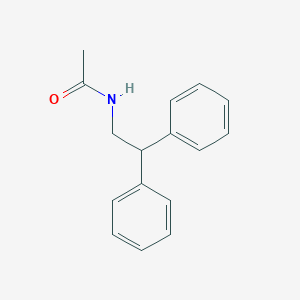
Acetamide, N-(2,2-diphenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2,2-diphenylethyl)-, also known as N-phenyl-2-(2-phenylethyl) acetamide, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2,2-diphenylethyl)- has potential applications in various scientific research fields, such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the development of novel drugs for the treatment of pain and inflammation-related disorders. Additionally, it has been found to modulate the activity of certain neurotransmitter systems, such as the GABAergic and glutamatergic systems, which are involved in various neurological disorders.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2,2-diphenylethyl)- is not fully understood, but it is believed to act through the modulation of neurotransmitter systems in the brain. It has been shown to enhance the activity of GABAergic neurotransmission, which is responsible for the regulation of anxiety and seizure activity. Additionally, it has been found to inhibit the activity of glutamatergic neurotransmission, which is involved in the development of neurological disorders such as Alzheimer's disease and epilepsy.
Biochemische Und Physiologische Effekte
Acetamide, N-(2,2-diphenylethyl)- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been found to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. Furthermore, it has been shown to improve cognitive function and memory by modulating neurotransmitter systems in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Acetamide, N-(2,2-diphenylethyl)- has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, it exhibits a wide range of biological activities, making it a versatile compound for various research applications. However, it also has some limitations, such as its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Acetamide, N-(2,2-diphenylethyl)-. One area of interest is the development of novel drugs based on the compound for the treatment of pain and inflammation-related disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of neurological disorders. Furthermore, research could explore the potential use of Acetamide, N-(2,2-diphenylethyl)- as a tool for the study of neurotransmitter systems in the brain.
Conclusion
In conclusion, Acetamide, N-(2,2-diphenylethyl)- is a compound with significant potential for scientific research applications. Its synthesis method is relatively simple, and it exhibits a wide range of biological activities, including analgesic, anti-inflammatory, and anti-convulsant properties. Additionally, it has been found to modulate neurotransmitter systems in the brain, making it a promising candidate for the development of novel drugs for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Synthesemethoden
Acetamide, N-(2,2-diphenylethyl)- can be synthesized through the reaction of N-phenylacetamide with 2-bromo-2-phenylethane in the presence of a palladium catalyst. The reaction yields the desired compound in good yields and high purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Eigenschaften
CAS-Nummer |
93007-74-0 |
|---|---|
Produktname |
Acetamide, N-(2,2-diphenylethyl)- |
Molekularformel |
C16H17NO |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
N-(2,2-diphenylethyl)acetamide |
InChI |
InChI=1S/C16H17NO/c1-13(18)17-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,17,18) |
InChI-Schlüssel |
XGPLPSYPEKXARJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)NCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





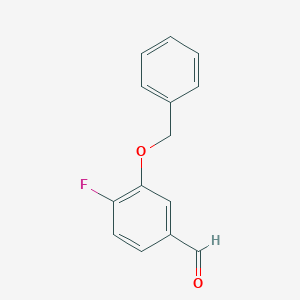
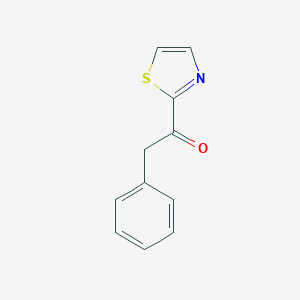
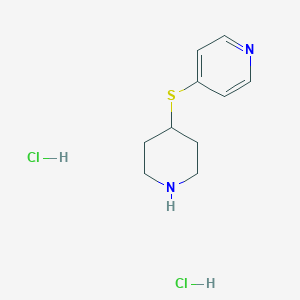
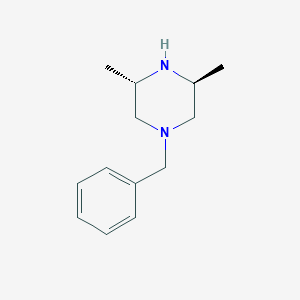

![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)




